molecular formula C14H33O18Ru3 B6363300 Hexaacetatotriaquaoxotrirutheniumacetate, min. 95% (Ruthenium(III) acetate) CAS No. 38998-79-7

Hexaacetatotriaquaoxotrirutheniumacetate, min. 95% (Ruthenium(III) acetate)

Cat. No. B6363300
CAS RN: 38998-79-7
M. Wt: 792.6 g/mol
InChI Key: JHUQBIXXCAPKCA-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The molecular structure of Hexaacetatotriaquaoxotrirutheniumacetate can be determined using techniques such as X-ray crystallography, which has long been used to determine the three-dimensional molecular structure of small molecule compounds . Other methods include molecular modelling of the condensed phases of organic compounds, which involves quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, and structural correlation .


Chemical Reactions Analysis

While specific chemical reactions involving Hexaacetatotriaquaoxotrirutheniumacetate are not detailed in the search results, monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms . This can enable the design of new catalysts and methods .


Physical And Chemical Properties Analysis

Ruthenium acetate is a black crystal and is mainly used as a catalyst or cocatalyst for various chemical reactions, such as hydrogenation, isomerization, carbonylation, etc . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Future Directions

While the future directions of Hexaacetatotriaquaoxotrirutheniumacetate are not explicitly mentioned in the search results, advancements in fields like DNA nanotechnology and the development of high-entropy alloys suggest potential future directions . The eventual application of DNA materials in real life is a promising area of research . Similarly, the development of high-entropy alloys for various applications is a rapidly developing field .

properties

IUPAC Name

acetic acid;oxoruthenium(1+);ruthenium;acetate;trihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/7C2H4O2.3H2O.O.3Ru/c7*1-2(3)4;;;;;;;/h7*1H3,(H,3,4);3*1H2;;;;/q;;;;;;;;;;;;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUQBIXXCAPKCA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)[O-].O.O.O.O=[Ru+].[Ru].[Ru]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33O18Ru3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexakis[MU-(acetato-O:O')]-triaqua-MU3-oxotriruthenium(III)

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